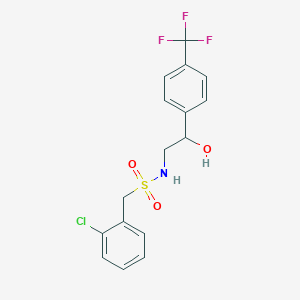
1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPI is a heterocyclic organic compound that contains an imidazole ring and a thiol group.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is not fully understood. However, it has been suggested that 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exerts its biological effects through the modulation of various signaling pathways. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one possesses antioxidant and antimicrobial properties. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. In vivo studies have shown that 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one possesses anticancer properties and can inhibit the growth of cancer cells. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is also soluble in various solvents, which makes it suitable for different experimental conditions. However, 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is also expensive to synthesize, which limits its availability for research.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. One direction is to further investigate its potential applications in medicinal chemistry. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has shown promise as a drug candidate for the treatment of neurodegenerative disorders and cancer. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties. Another direction is to investigate its potential applications in material science and catalysis. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has shown potential as a precursor for the synthesis of metal sulfide nanoparticles and as a catalyst for various organic reactions. Further studies are needed to optimize its synthesis and catalytic properties. Overall, 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a promising compound that has potential applications in various fields, and further research is needed to fully understand its biological effects and potential applications.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves the reaction of 4-methoxyphenylhydrazine with 4-methyl-2-thioxoimidazolidin-1-one. This reaction results in the formation of 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one as a yellow solid. The synthesis of 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been reported in various scientific journals, and its purity and yield have been optimized through different reaction conditions.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been shown to possess antioxidant, antimicrobial, and anticancer properties. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been used as a precursor for the synthesis of metal sulfide nanoparticles. 1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has also been studied as a catalyst for various organic reactions.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-10(14)13(11(16)12-7)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDIULYIOXJRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

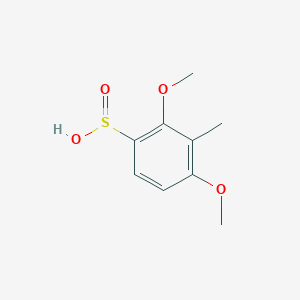

![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)
![ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2965234.png)

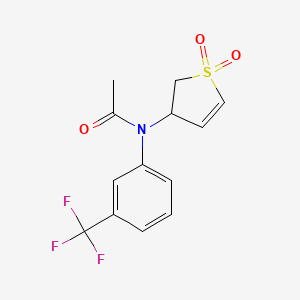
![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)
![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)
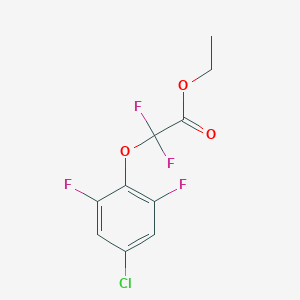
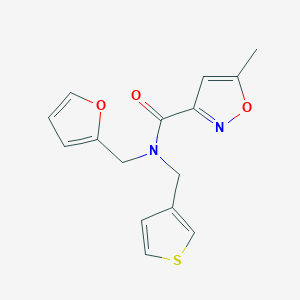
![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)

